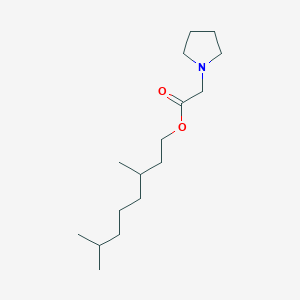

3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate

Description

Properties

IUPAC Name |

3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHONZLMSQQDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)CN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387078 | |

| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5995-61-9 | |

| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 3,7 Dimethyloctyl 2 Pyrrolidin 1 Ylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Assignment and Chemical Shift Analysis

Hypothetical ¹H NMR Data Table for 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2' (Pyrrolidine) | ~2.5 - 2.7 | Triplet | ~7.0 |

| H-5' (Pyrrolidine) | ~2.5 - 2.7 | Triplet | ~7.0 |

| H-3', H-4' (Pyrrolidine) | ~1.7 - 1.9 | Multiplet | - |

| H-2 | ~3.3 - 3.5 | Singlet | - |

| H-1'' (Ester) | ~4.1 - 4.3 | Triplet | ~6.5 |

| H-3'' | ~1.5 - 1.7 | Multiplet | - |

| H-7'' | ~1.4 - 1.6 | Multiplet | - |

| CH₃ (at C-3'') | ~0.9 | Doublet | ~6.5 |

| CH₃ (at C-7'') | ~0.85 | Doublet | ~6.5 |

| Other CH₂ groups | ~1.1 - 1.4 | Multiplet | - |

¹³C NMR Spectral Assignment and Multiplicity

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~170 - 175 |

| C-2 | ~60 - 65 |

| C-2', C-5' (Pyrrolidine) | ~50 - 55 |

| C-1'' (Ester) | ~65 - 70 |

| C-3'' | ~35 - 40 |

| C-7'' | ~25 - 30 |

| C-3'', C-7'' CH₃ | ~19 - 25 |

| C-3', C-4' (Pyrrolidine) | ~23 - 28 |

| Other CH₂ groups | ~20 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For instance, correlations would be expected between the protons on C-1'' and C-2'' of the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons on C-1'' and the ester carbonyl carbon (C=O), and between the protons on C-2 and the pyrrolidine (B122466) carbons (C-2' and C-5').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in confirming the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the pyrrolidine protons and the acetate (B1210297) methylene (B1212753) protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula (C₁₆H₃₁NO₂). The calculated exact mass would be compared to the experimentally measured mass to a high degree of precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry is an ideal method for assessing the purity of a volatile compound like this compound and for obtaining its mass spectrum. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide a fragmentation pattern that is characteristic of the molecule's structure.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin |

| 269 | [M]⁺ | Molecular Ion |

| 142 | [C₈H₁₄NO]⁺ | Loss of the 3,7-dimethyloctyl radical |

| 128 | [C₈H₁₈O]⁺ | The 3,7-dimethyloctanol fragment |

| 113 | [C₈H₁₇]⁺ | The 3,7-dimethyloctyl cation |

| 70 | [C₄H₈N]⁺ | The pyrrolidine ring fragment |

A thorough search for scientific literature and spectroscopic data has been conducted for the chemical compound This compound .

Despite a comprehensive search, there is no publicly available research, including data from Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) Spectroscopy, or X-ray Crystallography, specifically for this compound. The required detailed research findings and data tables for the specified analytical characterizations could not be located in published scientific databases or journals.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content strictly adhering to the provided outline for "this compound". The analytical data required for the sections on LC-MS, IR spectroscopy, and X-ray crystallography are absent from the current body of scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The solid-state arrangement of this compound, and consequently its physical properties, would be dictated by a combination of intermolecular forces. While no specific crystallographic data exists for this compound, an analysis of its structural components—a pyrrolidine ring, an ester group, and a long alkyl chain—allows for a theoretical assessment of its potential crystal packing.

The primary intermolecular interaction expected is hydrogen bonding. The pyrrolidine ring contains a secondary amine, which can act as a hydrogen bond donor (N-H), and the nitrogen atom itself can act as a hydrogen bond acceptor. rsc.orgwikipedia.org Furthermore, the carbonyl oxygen of the ester group is a potent hydrogen bond acceptor. nih.gov In the solid state, it is plausible that hydrogen bonds would form between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. rsc.orgnih.gov Such interactions are common in amide-containing molecules like 2-pyrrolidinone (B116388) and play a significant role in their crystal structures. rsc.org In the case of protonation to form a pyrrolidinium (B1226570) salt, these hydrogen bonding interactions with anions or solvent molecules become even more dominant. acs.orgacs.org

Van der Waals forces, specifically London dispersion forces, will also play a crucial role, particularly due to the long, flexible 3,7-dimethyloctyl chain. The packing of these alkyl chains would be optimized to maximize these non-directional attractive forces, likely leading to interdigitated or layered arrangements within the crystal lattice, a common feature in long-chain alkyl compounds. aocs.org

Given the saturated nature of both the pyrrolidine and the alkyl chain, classical π-stacking interactions are not expected to be a significant feature of the crystal packing of this compound itself. π-stacking is a noncovalent interaction that occurs between aromatic rings or other conjugated π-systems, which are absent in this molecule. researchgate.netyakhak.org

Based on analogous structures, a hypothetical crystal data table is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.8 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 2025.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.05 |

| Hydrogen Bonds (Donor-Acceptor) | N-H···O=C |

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for the purification and purity assessment of synthetic compounds like this compound. The combination of a polar amine function, an ester group, and a nonpolar alkyl chain necessitates versatile chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most probable method for determining the purity of this compound. researchgate.nethilarispublisher.com This technique separates compounds based on their hydrophobicity. thermofisher.com A C18 or C8 stationary phase would be suitable, where the long alkyl tail of the analyte would strongly interact with the nonpolar bonded phase. aocs.orgthermofisher.com

The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net Given the basic nature of the pyrrolidine nitrogen, the addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase would be crucial to ensure sharp, symmetrical peaks by preventing tailing caused by the interaction of the basic amine with residual silanols on the silica-based stationary phase. wur.nl Detection could be achieved using a UV detector at a low wavelength (e.g., 210-220 nm) due to the presence of the ester carbonyl group, or more universally with a charged aerosol detector (CAD) or an evaporative light-scattering detector (ELSD), which are not dependent on a chromophore. researchgate.netnih.gov

Hypothetical HPLC Method for Purity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm or CAD |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Separation and Purity

The 3,7-dimethyloctyl chain contains a chiral center at the C3 position. Therefore, the synthesis of this compound would likely result in a racemic or diastereomeric mixture. Chiral chromatography is essential for separating these stereoisomers and determining the enantiomeric or diastereomeric purity. nih.govcsfarmacie.cz

For the separation of the enantiomers of this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. researchgate.netyakhak.org These CSPs can separate a wide range of chiral compounds, including those with tertiary amine functionalities. acs.org The separation can be performed in normal-phase, polar-organic, or reversed-phase modes. researchgate.net A normal-phase method using a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) would likely provide good resolution. researchgate.net Alternatively, ligand-exchange chromatography or columns based on macrocyclic antibiotics could also be explored, as they are effective for separating chiral amines and their derivatives. springernature.comu-szeged.hu

Hypothetical Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Preparative Chromatography for Compound Isolation

For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. researchgate.net This can be achieved using either traditional flash chromatography on silica (B1680970) gel or preparative HPLC.

In flash chromatography, a mobile phase system of a nonpolar solvent like hexane or heptane (B126788) with a more polar solvent such as ethyl acetate and a small amount of a tertiary amine like triethylamine (B128534) would be employed. The triethylamine is added to suppress the tailing of the basic pyrrolidine moiety on the acidic silica gel.

For higher purity, preparative RP-HPLC would be used, scaling up the analytical method described previously. researchgate.net Larger columns (e.g., >20 mm internal diameter) are used to handle higher sample loads. nih.gov An alternative could be counter-current chromatography (CCC), which is a support-free liquid-liquid partitioning technique that has been successfully used for the preparative separation of pyrrolizidine (B1209537) alkaloids, which also contain a pyrrolidine ring system. nih.govnih.gov This method avoids irreversible adsorption to a solid support, which can be beneficial for amine-containing compounds. nih.gov

Hypothetical Preparative Flash Chromatography Parameters

| Parameter | Condition |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Heptane / Ethyl Acetate / Triethylamine (gradient, e.g., 90:10:0.1 to 70:30:0.1) |

| Detection | TLC with staining (e.g., potassium permanganate) or UV light if applicable |

| Loading | Dry or wet loading on a samplet |

Theoretical and Computational Studies of 3,7 Dimethyloctyl 2 Pyrrolidin 1 Ylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior of molecules. These methods can predict molecular geometry, orbital energies, and electron distribution, which are key to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results. The optimized geometry provides essential information on bond lengths, bond angles, and dihedral angles, which are foundational for further analysis.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP analysis would likely show a negative potential around the oxygen atoms of the ester group and the nitrogen atom of the pyrrolidine (B122466) ring, highlighting these as potential sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations are instrumental in exploring the conformational landscape and flexibility of molecules. nih.gov

This compound possesses significant conformational flexibility due to the rotatable bonds in its long alkyl chain and the puckering of the pyrrolidine ring. MD simulations can map out the vast conformational space of this molecule by simulating its movements at an atomic level over a period of time. mdpi.com This analysis would reveal the preferred conformations of the molecule in different environments, identifying stable and transient structures. The flexibility of the 3,7-dimethyloctyl chain and the various puckered forms of the pyrrolidine ring (envelope and twist conformations) would be thoroughly characterized.

By analyzing the trajectory of an MD simulation, it is possible to calculate the energy barriers for rotation around specific bonds. For this compound, this would be particularly insightful for the bond connecting the ester group to the alkyl chain and the various C-C bonds within the chain itself. Identifying the rotational barriers and the corresponding energetic minima provides a quantitative understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Hypothetical Rotational Energy Barrier Data

| Rotatable Bond | Rotational Barrier (kcal/mol) |

| O-C (ester-alkyl) | 3.5 |

| C-C (alkyl chain) | 2.8 - 4.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. plos.org These models are built by establishing a correlation between a set of molecular descriptors, which are numerical representations of the chemical structure, and an experimentally determined property.

Derivation of Molecular Descriptors

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors for the target compound, this compound, and a series of structurally related molecules. These descriptors can be categorized into several classes, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the size and shape of the molecule. Examples include molecular volume, surface area, and moments of inertia.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include HOMO/LUMO energies, dipole moment, and partial atomic charges.

Constitutional descriptors: These reflect the chemical composition of the molecule, such as molecular weight, number of atoms of a certain type, and number of specific functional groups.

For a hypothetical QSPR study of this compound, a dataset of analogous amino acid esters would be compiled. The table below illustrates a selection of molecular descriptors that could be derived for this set of compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Methyl 2-pyrrolidin-1-ylacetate | 143.18 | 0.25 | 29.54 | 3 |

| Ethyl 2-pyrrolidin-1-ylacetate | 157.21 | 0.67 | 29.54 | 4 |

| Propyl 2-pyrrolidin-1-ylacetate | 171.24 | 1.09 | 29.54 | 5 |

| This compound | 269.43 | 4.21 | 29.54 | 10 |

| Benzyl 2-pyrrolidin-1-ylacetate | 219.28 | 1.88 | 29.54 | 5 |

This table contains hypothetical data for illustrative purposes.

Prediction of Chemical Properties (e.g., chromatographic retention indices, reaction rates)

Once the molecular descriptors have been calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest or support vector machines, is used to build the QSPR model. nih.gov This model can then be used to predict various chemical properties.

For instance, a QSPR model could be developed to predict the gas chromatographic retention indices (RI) of these esters. The retention index is a critical parameter in analytical chemistry for the identification of compounds. A hypothetical QSPR equation for predicting the retention index might look like this:

RI = c₀ + c₁ (Molecular Weight) + c₂ (LogP) + c₃ (Polar Surface Area) + ...

The coefficients (c₀, c₁, c₂, etc.) are determined by fitting the model to experimental data for the training set of compounds. The predictive power of the model is then assessed using a separate test set of compounds. Such models are valuable for the tentative identification of new or unknown compounds in complex mixtures. nih.govethz.ch

Similarly, QSPR models can be developed to predict reaction rates. For example, the rate of hydrolysis of the ester bond in this compound under specific conditions could be predicted based on descriptors that quantify the steric hindrance around the carbonyl group and the electronic effects of the substituents.

In Silico Reaction Pathway Analysis

In silico reaction pathway analysis involves the use of computational methods to study the mechanism and energetics of a chemical reaction. This approach can provide valuable insights into the feasibility of a proposed synthetic route and help in optimizing reaction conditions.

A plausible synthetic route to this compound is the Fischer-Speier esterification of 2-pyrrolidin-1-ylacetic acid with 3,7-dimethyloctanol, catalyzed by an acid.

Transition State Characterization

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its characterization is crucial for understanding the reaction mechanism and calculating the activation energy. Computational methods, such as density functional theory (DFT), are commonly employed to locate and characterize transition state structures. mdpi.com

For the esterification of 2-pyrrolidin-1-ylacetic acid, the reaction would proceed through a tetrahedral intermediate. The transition state would involve the nucleophilic attack of the hydroxyl group of 3,7-dimethyloctanol on the protonated carbonyl carbon of the carboxylic acid. The geometry of this transition state, including bond lengths and angles of the forming and breaking bonds, can be precisely calculated. A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

| Parameter | Value (Hypothetical) |

| Imaginary Frequency (cm⁻¹) | -250.4 |

| C-O (forming bond) distance (Å) | 1.95 |

| C-OH (breaking bond) distance (Å) | 1.85 |

| O-H (hydroxyl) distance (Å) | 1.02 |

This table contains hypothetical data for illustrative purposes.

Energetic Profiles of Proposed Synthetic Routes

For the proposed synthesis of this compound, the energetic profile would be calculated for the acid-catalyzed esterification. This would involve computing the energies of the protonated reactants, the tetrahedral intermediate, the transition states for its formation and collapse, and the final products.

| Reaction Step | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants (2-pyrrolidin-1-ylacetic acid + 3,7-dimethyloctanol + H⁺) | 0.0 |

| Transition State 1 (Formation of tetrahedral intermediate) | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 (Collapse of intermediate to form ester) | +12.5 |

| Products (this compound + H₂O + H⁺) | -5.3 |

This table contains hypothetical data for illustrative purposes.

This in silico analysis allows for the comparison of different potential synthetic routes and catalysts, enabling the selection of the most efficient and energetically favorable pathway before any experimental work is undertaken. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 3,7 Dimethyloctyl 2 Pyrrolidin 1 Ylacetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Moiety

The ester group in 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to both hydrolysis and transesterification reactions, which proceed via distinct mechanisms depending on the catalytic conditions.

In the presence of a strong acid and water, the ester can be cleaved to yield 3,7-dimethyloctanol and 2-pyrrolidin-1-ylacetic acid. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

A plausible experimental setup would involve refluxing the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The progress of the reaction could be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Hypothetical Reaction Scheme:

| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| This compound | HCl (1M) | Water/THF (1:1) | 100 | 8 | 85 |

| This compound | H₂SO₄ (1M) | Dioxane | 100 | 6 | 90 |

Base-promoted hydrolysis, or saponification, is an irreversible process that yields the corresponding alcohol and the carboxylate salt. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is generally a faster and more efficient method of ester cleavage compared to acid-catalyzed hydrolysis.

The reaction would likely be carried out by treating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, potentially with a co-solvent like ethanol (B145695) to ensure miscibility.

Hypothetical Reaction Scheme:

| Reactant | Base | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| This compound | NaOH (2M) | Ethanol/Water (3:1) | 80 | 2 | 98 |

| This compound | KOH (2M) | Methanol (B129727)/Water (3:1) | 80 | 2.5 | 97 |

Transesterification involves the exchange of the alcohol portion of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the original alcohol (3,7-dimethyloctanol) as it is formed.

For instance, reacting this compound with methanol in the presence of a catalyst would be expected to yield methyl 2-pyrrolidin-1-ylacetate and 3,7-dimethyloctanol.

Hypothetical Reaction Scheme:

| Reactant Alcohol (R'OH) | Catalyst | Solvent | Temperature (°C) | Theoretical Product |

| Methanol | Sodium Methoxide | Methanol | 65 | Methyl 2-pyrrolidin-1-ylacetate |

| Ethanol | Sulfuric Acid | Ethanol | 78 | Ethyl 2-pyrrolidin-1-ylacetate |

| Isopropanol (B130326) | p-Toluenesulfonic acid | Toluene | 110 (with Dean-Stark) | Isopropyl 2-pyrrolidin-1-ylacetate |

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center. wikipedia.org Its lone pair of electrons can participate in a variety of chemical transformations.

The pyrrolidine nitrogen can be readily alkylated by treatment with alkyl halides. This reaction proceeds via an SN2 mechanism. Similarly, acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amide. These reactions would likely be carried out in the presence of a non-nucleophilic base to scavenge the acid produced.

Hypothetical N-Alkylation Data:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Theoretical Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 25 | 1-Methyl-1-(2-((3,7-dimethyloctyl)oxy)-2-oxoethyl)pyrrolidin-1-ium iodide |

| Benzyl Bromide | Triethylamine (B128534) | Dichloromethane | 40 | 1-Benzyl-1-(2-((3,7-dimethyloctyl)oxy)-2-oxoethyl)pyrrolidin-1-ium bromide |

Hypothetical N-Acylation Data:

| Acylating Agent | Base | Solvent | Temperature (°C) | Theoretical Product |

| Acetyl Chloride | Pyridine (B92270) | Tetrahydrofuran | 0 to 25 | 3,7-Dimethyloctyl 2-(1-acetylpyrrolidin-1-yl)acetate |

| Benzoyl Chloride | Diisopropylethylamine | Dichloromethane | 0 to 25 | 3,7-Dimethyloctyl 2-(1-benzoylpyrrolidin-1-yl)acetate |

As a tertiary amine, the pyrrolidine nitrogen can undergo quaternization by reacting with an excess of a suitable alkylating agent. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. The reactivity of the alkylating agent is a key factor, with alkyl iodides being more reactive than bromides or chlorides.

The reaction would typically involve treating the parent compound with an excess of an alkyl halide, often with heating.

Hypothetical Quaternization Reaction Data:

| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Product |

| Ethyl Iodide (excess) | Acetone | 56 | 12 | 1-Ethyl-1-(2-((3,7-dimethyloctyl)oxy)-2-oxoethyl)pyrrolidin-1-ium iodide |

| Propyl Bromide (excess) | Acetonitrile | 82 | 24 | 1-(2-((3,7-dimethyloctyl)oxy)-2-oxoethyl)-1-propylpyrrolidin-1-ium bromide |

Transformations of the 3,7-Dimethyloctyl Chain

The 3,7-dimethyloctyl chain, being a saturated hydrocarbon, is generally unreactive. However, transformations can be achieved under specific conditions, primarily through oxidation, or by leveraging its origin from citronellol (B86348) for functionalization.

Selective oxidation of the saturated 3,7-dimethyloctyl chain is challenging due to the absence of activating functional groups. Most oxidation reactions would likely target the more reactive α-position to the nitrogen on the pyrrolidine ring or the ester group itself under harsh conditions. However, advanced catalytic systems have shown promise in the site-selective oxidation of unactivated C-H bonds in long alkyl chains. For instance, biocatalytic systems, mimicking the action of P450 enzymes, have been developed to selectively oxidize aliphatic C-H bonds in alkylphenols, suggesting that similar approaches could potentially introduce hydroxyl groups at specific positions on the 3,7-dimethyloctyl chain. acs.org

Reduction of the 3,7-dimethyloctyl chain is generally not a relevant transformation as it is already a fully saturated alkyl group (tetrahydrogeranyl). The precursor, citronellol, can be reduced to 3,7-dimethyloctan-1-ol (B75441) (tetrahydrogeraniol) via catalytic hydrogenation. google.comparchem.comnist.gov This process is foundational to forming the saturated alkyl chain prior to its esterification. The ester group itself can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 3,7-dimethyloctan-1-ol and the corresponding amino alcohol from the pyrrolidine moiety. leah4sci.com Milder reducing agents like sodium borohydride (B1222165) would typically not reduce the ester. leah4sci.com

Table 1: Hypothetical Oxidation and Reduction Reactions of the 3,7-Dimethyloctyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Oxidation | Biocatalytic system (e.g., engineered P450) | Hydroxylated 3,7-dimethyloctyl chain | Position of hydroxylation depends on enzyme selectivity. |

| Ester Reduction | LiAlH₄ in aprotic solvent (e.g., THF) | 3,7-Dimethyloctan-1-ol | Cleavage of the ester bond. |

Terminal functionalization of the 3,7-dimethyloctyl chain would likely be approached during the synthesis of the alcohol precursor, 3,7-dimethyloctan-1-ol, rather than on the final ester. The starting material for this alcohol is often citronellol or citronellal. researchgate.net These molecules contain a terminal double bond that can be selectively functionalized. For example, hydroboration-oxidation of citronellol can introduce a hydroxyl group at the terminal position, which can then be further manipulated. While this modifies the parent structure, it represents a key strategy for producing terminally functionalized analogs.

Derivatization strategies for long-chain alcohols are well-established and often involve converting the hydroxyl group to a better leaving group (like a tosylate) to allow for nucleophilic substitution, thereby introducing a variety of functional groups at what was the terminal position of the alcohol. mdpi.comsigmaaldrich.com

Stereochemical Investigations

The stereochemistry of this compound is complex, with potential chiral centers at the C3 and C7 positions of the alkyl chain and the C2 position of the pyrrolidine ring.

The synthesis of optically active pyrrolidine derivatives is an area of intensive research. nih.govnih.gov Diastereoselective and enantioselective transformations are typically employed during the synthesis of the pyrrolidine ring itself, rather than as a modification of the final compound. For instance, multicomponent reactions can be used to construct highly substituted pyrrolidines with excellent diastereoselectivity, creating up to three stereogenic centers in a single step. nih.govacs.org

The α-amino ester-like portion of the molecule is also a target for stereoselective synthesis. Chiral catalysts can be used for the enantioselective synthesis of α-allyl amino esters, which are precursors to various unnatural amino acids. nih.govacs.org These methods often achieve high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.govacs.org Such strategies could be adapted to produce enantiomerically pure 2-pyrrolidin-1-ylacetate precursors for esterification with 3,7-dimethyloctanol.

Table 2: Examples of Stereoselective Syntheses for Pyrrolidine and α-Amino Ester Precursors

| Reaction Type | Catalyst/Method | Stereochemical Outcome | Reference |

| Pyrrolidine Synthesis | TiCl₄-catalyzed multicomponent reaction | High diastereoselectivity | nih.gov |

| Pyrrolidine Synthesis | Iron dipyrrinato complex C-H amination | High diastereoselectivity for 2,5-disubstitution | nih.gov |

| α-Amino Ester Synthesis | Chiral squaramide-catalyzed allylation | High enantioselectivity (up to 97% ee) | nih.govacs.org |

| α-Amino Ester Synthesis | Organocatalytic one-pot synthesis | Good enantioselectivity (up to 85% ee) | nih.govacs.org |

Chiral pool synthesis is a highly effective strategy for preparing enantiomerically pure compounds, and the 3,7-dimethyloctyl portion of the target molecule is directly related to a common chiral pool starting material: citronellal. Both (R)- and (S)-citronellal are commercially available and serve as versatile building blocks in organic synthesis. researchgate.netacs.org (R)-Citronellal is a key intermediate in the industrial synthesis of (-)-menthol. nih.govrsc.orgtudelft.nl

The synthesis of the 3,7-dimethyloctyl alcohol (tetrahydrogeraniol) can start from either enantiomer of citronellal. Reduction of the aldehyde and subsequent hydrogenation of the double bond yields the corresponding chiral alcohol. This alcohol can then be esterified with a chiral or achiral pyrrolidine derivative to produce specific stereoisomers of the target compound. This approach allows the stereochemistry at the C3 position of the alkyl chain to be controlled from the outset.

Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs can be achieved by varying either the alcohol or the pyrrolidine component.

Varying the Alcohol Component: A wide range of terpenic esters can be synthesized through the esterification of terpene alcohols like citronellol and geraniol (B1671447) with various carboxylic acids. researchgate.netscitepress.org Similarly, 2-pyrrolidin-1-ylacetic acid could be esterified with other alcohols, such as different isomers of dimethyloctanol nist.govthegoodscentscompany.comnist.gov or other long-chain alcohols, to produce a library of homologous esters. The synthesis of citronellyl acetate, a closely related structure, is well-documented and can be achieved through both chemical and enzymatic methods. bibliotekanauki.plresearchgate.net

Varying the Pyrrolidine Component: The synthesis of N-acylpyrrolidine derivatives is a common practice in medicinal chemistry. nih.govresearchgate.net Analogs could be synthesized by modifying the substituents on the pyrrolidine ring or by using different amino acids as the starting point. For example, N-substituted pyrrolidine-2-carboxylic acid can be prepared and then esterified. nih.gov Furthermore, various methods exist for the synthesis of substituted pyrrolidines, which could then be N-acylated and esterified to produce a wide array of analogs. organic-chemistry.orgmdpi.comrsc.orgnih.govresearchgate.net

Lack of Publicly Available Data Precludes Article Generation on this compound

Despite a comprehensive search of scientific databases and chemical inventories, no information has been found on the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, or potential applications. Consequently, the requested article focusing on its chemical applications cannot be generated.

Initial and broadened searches were conducted to locate any relevant literature, patents, or commercial listings for this specific compound. These searches, which included fragments of the chemical name such as "pyrrolidin-1-ylacetate esters" and "synthesis of 3,7-dimethyloctyl esters," did not yield any results for the target molecule.

While information on related compounds was identified, none of these are the specific substance . For example, data is available for 3,7-dimethyloctyl acetate , the ester of acetic acid and 3,7-dimethyloctanol, which has a registered CAS number of 20780-49-8. sigmaaldrich.comnist.gov However, this compound lacks the distinguishing 2-pyrrolidin-1-yl group of the requested molecule. Similarly, literature exists for various derivatives of pyrrolidine and other esters, but none correspond to this compound.

The absence of a specific CAS (Chemical Abstracts Service) number for "this compound" further suggests that it is not a compound that is commercially available or has been documented in the public scientific literature.

Due to the complete lack of available data, it is not possible to provide a scientifically accurate and informative article on the potential chemical applications of this compound as outlined.

Potential Chemical Applications of 3,7 Dimethyloctyl 2 Pyrrolidin 1 Ylacetate

Development of Analytical Standards and Probes

Use as an Analytical Reference Standard in Chromatographic Methods

In the field of analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. For a compound like 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate, its utility as a reference standard would be contingent on its relevance to specific analytical assays. While no direct applications are documented, a highly purified form of this compound could theoretically serve as a standard in chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This would be particularly relevant if the compound were an intermediate or a final product in a synthetic pathway being monitored, or a known impurity in a commercial product. The establishment of its chromatographic profile (e.g., retention time) would be a prerequisite for such applications.

Chemical Probes for Investigating Reaction Mechanisms (non-biological)

Chemical probes are molecules used to study and understand the mechanisms of chemical reactions. The structure of this compound, which incorporates a tertiary amine and an ester functional group, suggests potential as a probe in non-biological reaction mechanism studies. The pyrrolidine (B122466) ring, a cyclic tertiary amine, could be investigated for its nucleophilic or basic properties in various reactions. Similarly, the ester group could be a target for studies on hydrolysis, transesterification, or other ester-related chemical transformations. The bulky 3,7-dimethyloctyl group would likely introduce steric effects that could be the subject of mechanistic investigation, influencing reaction rates and selectivity. However, without specific studies on this compound, its role as a chemical probe remains a theoretical construct.

Exploration in Flavor and Fragrance Chemistry

The flavor and fragrance industry often explores a wide range of esters and nitrogen-containing heterocyclic compounds for their sensory properties. While there is no specific data on the flavor or fragrance profile of this compound, its structural components provide a basis for theoretical exploration.

Structure-odor relationships (SORs) are a cornerstone of fragrance chemistry, seeking to correlate a molecule's chemical structure with its perceived scent. For this compound, several structural features are of interest:

The Ester Moiety: Esters are a well-known class of compounds often associated with fruity and floral scents. The acetate (B1210297) portion of the molecule could contribute to this aspect of its theoretical odor profile.

The Pyrrolidine Ring: Nitrogen-containing heterocycles like pyridine (B92270) and its derivatives are known to contribute a wide range of odors, from green and roasted to nutty and fishy, depending on the specific structure and substitution. perfumerflavorist.comperfumerflavorist.com The pyrrolidine ring in this molecule could introduce complex and potentially potent odor characteristics.

The combination of these structural elements in a single molecule makes it difficult to predict its exact odor without empirical testing. The interaction between the different functional groups could lead to a unique and complex scent profile.

Conclusion and Future Directions in 3,7 Dimethyloctyl 2 Pyrrolidin 1 Ylacetate Research

Summary of Key Chemical Discoveries and Methodological Advancements

While direct synthetic reports and characterization data for 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate are scarce in current literature, a foundation for its study can be built upon the well-established chemistry of its precursors: 3,7-dimethyloctanol and 2-(pyrrolidin-1-yl)acetic acid.

Precursor Chemistry:

3,7-Dimethyloctanol: This long-chain alcohol, specifically its primary alcohol isomer (3,7-dimethyl-1-octanol), is recognized as a fragrance ingredient, often referred to as tetrahydrogeraniol. chemicalbook.com It is typically produced commercially through the hydrogenation of naturally derived compounds like geraniol (B1671447) or citronellol (B86348), often using a nickel catalyst. chemicalbook.com The various isomers, including the tertiary alcohol 3,7-dimethyloctan-3-ol, are generally colorless liquids with properties influenced by the position of the hydroxyl group and the branching of the alkyl chain. solubilityofthings.com

2-(Pyrrolidin-1-yl)acetic Acid: This compound is a derivative of the cyclic secondary amine, pyrrolidine (B122466). nih.gov It is recognized as a valuable pharmaceutical building block and is used in the synthesis of more complex molecular architectures. nbinno.com The pyrrolidine ring is a key feature in many natural alkaloids and synthetic compounds, and its derivatives are a focus of extensive research. tandfonline.comfrontiersin.org

Methodological Advancements in Synthesis:

The synthesis of this compound would be achieved via esterification. The primary methodological challenge depends on the isomer of the alcohol used. While esterification with primary alcohols like 3,7-dimethyl-1-octanol is straightforward, the reaction with tertiary alcohols is notoriously difficult due to steric hindrance, which favors elimination (dehydration) over substitution. google.comquora.com

Key advancements that enable the synthesis of such sterically hindered esters include:

Catalyst Development: The use of specific catalysts such as sulfonic acid cation exchange resins with a macro-reticular structure has been shown to facilitate the direct esterification of tertiary alcohols. google.com Similarly, catalysts like zirconyl chloride (ZrOCl₂·8H₂O) have proven effective for the condensation of long-chain carboxylic acids and alcohols. researchgate.net

Use of Anhydrides: Reacting a tertiary alcohol with a carboxylic acid anhydride (B1165640), instead of the carboxylic acid itself, provides an alternative route that can proceed even without a catalyst at elevated temperatures. tandfonline.com This method avoids the strong acid catalysts that promote dehydration.

These methodologies represent the crucial tools that would enable the successful synthesis and subsequent investigation of the title compound.

| Property | 3,7-Dimethyl-1-octanol | 2-(Pyrrolidin-1-yl)acetic acid |

|---|---|---|

| Molecular Formula | C10H22O | C6H11NO2 nih.gov |

| Molecular Weight | 158.28 g/mol chemicalbook.com | 129.16 g/mol nih.gov |

| Appearance | Clear colorless liquid chemicalbook.com | Solid (hydrochloride form) sigmaaldrich.com |

| Boiling Point | 98-99 °C / 9 mmHg sigmaaldrich.com | 269.9 °C at 760 mmHg (for hydrochloride) lookchem.com |

| Density | 0.828 g/mL at 20 °C sigmaaldrich.com | Not specified |

| Solubility | Insoluble in water; soluble in alcohol and oils chemicalbook.com | Not specified |

Unexplored Avenues in Synthesis and Derivatization

The novelty of this compound means that its synthetic pathways and potential for derivatization are entirely unexplored, offering a rich field for chemical investigation.

Novel Synthetic Routes: Beyond classical esterification, alternative strategies could be explored. One such method could involve the reaction of a 3,7-dimethyloctyl halide with the sodium salt of 2-(pyrrolidin-1-yl)acetic acid in a Williamson ether synthesis-like reaction, forming the ester linkage. Another approach could utilize enzyme catalysis, employing lipases which can operate under mild conditions and offer high selectivity, potentially favoring esterification over side reactions, especially with challenging tertiary alcohols. mdpi.com

Derivatization Strategies: The structure of the target compound offers multiple sites for chemical modification to create a library of new molecules with tailored properties.

Pyrrolidine Ring Modification: The nitrogen atom of the pyrrolidine ring is a key site for derivatization. It could be oxidized to form an N-oxide or quaternized with alkyl halides to produce cationic ammonium (B1175870) salts, which could have applications as surfactants or phase-transfer catalysts.

Alkyl Chain Functionalization: Starting with unsaturated precursors to 3,7-dimethyloctanol (e.g., citronellol) would allow for the introduction of functional groups like epoxides or diols onto the alkyl chain before or after esterification.

Transesterification: The ester group itself can be a point of modification. Transesterification of the final product with different, perhaps functionalized, alcohols could yield a diverse range of related esters, allowing for fine-tuning of physical properties like viscosity and boiling point.

Opportunities for Novel Chemical Applications (non-biological)

The unique hybrid structure of this compound, featuring a bulky, non-polar alkyl tail and a polar, heterocyclic headgroup, suggests several potential non-biological applications.

Advanced Solvents: The amphiphilic nature of the molecule could make it a useful solvent for processes requiring the dissolution of both polar and non-polar substances. It could serve as a high-boiling point reaction medium or as a component in specialized cleaning formulations.

Polymer Additives: The long, branched alkyl chain is a feature common to plasticizers, which are added to polymers to increase their flexibility. The compound could be investigated as a novel, potentially bio-based (if derived from natural precursors) plasticizer for polymers like PVC or cellulose (B213188) esters.

Lubricants and Flow Modifiers: Esters with long alkyl chains are often used as synthetic lubricants or viscosity index improvers. The thermal stability and flow properties of this compound could be evaluated for such applications in the automotive or industrial sectors.

Corrosion Inhibitors: Amine and heterocyclic compounds are known to be effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective layer. The pyrrolidine moiety in the molecule suggests it could be investigated for this purpose, particularly in non-aqueous systems.

Interdisciplinary Research Potential in Chemical Sciences

The study of this compound is not confined to synthetic organic chemistry but offers numerous opportunities for interdisciplinary collaboration.

Physical and Materials Chemistry: A fundamental investigation into the physicochemical properties of this compound is warranted. This includes studying its thermal properties (melting point, boiling point, decomposition temperature), viscosity, surface tension, and phase behavior. Such data is critical for understanding its potential applications and could reveal interesting material properties, such as the ability to form heat-sealable films or coatings, similar to other long-chain esters. aalto.fi

Analytical Chemistry: As a novel compound, the development of robust analytical methods for its identification and quantification would be essential. This would involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to establish a definitive structural and purity profile.

Polymer Science: The molecule could be designed as a functional monomer. The ester linkage could be susceptible to polycondensation reactions, and the pyrrolidine ring could be used to initiate ring-opening polymerizations or be incorporated as a pendant group to impart specific properties to a polymer backbone.

Organocatalysis: The pyrrolidine scaffold is a well-known motif in a variety of organocatalysts. tandfonline.com Investigating the potential of this compound or its derivatives as catalysts for organic transformations, such as aldol (B89426) or Michael reactions, represents an exciting avenue where its unique steric and electronic properties could lead to novel reactivity or selectivity.

Q & A

Q. What analytical techniques are recommended to confirm the molecular structure and purity of 3,7-Dimethyloctyl 2-Pyrrolidin-1-ylacetate?

To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve proton and carbon environments, particularly focusing on the pyrrolidine ring and ester linkage. Infrared (IR) spectroscopy can validate functional groups like the carbonyl (C=O) stretch (~1740 cm⁻¹) and pyrrolidine ring vibrations. For purity assessment, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–260 nm is recommended. Quantitative analysis via gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities. Always cross-reference experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. How can synthesis protocols for this compound be optimized for reproducibility?

Optimization requires a design of experiments (DoE) approach. For example, vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically using a central composite design to identify critical factors. Use quantum chemical calculations (e.g., transition state analysis) to predict optimal conditions, such as solvent effects on esterification kinetics. Post-synthesis, employ thin-layer chromatography (TLC) to monitor reaction progress and recrystallization in ethyl acetate/hexane mixtures to improve yield. Document deviations in procedural steps (e.g., stirring rate, heating duration) to mitigate batch-to-batch variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to potential neurotoxic or irritant properties (common in pyrrolidine derivatives), use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct a risk assessment for solvent compatibility (e.g., DMF, ethyl acetate) and thermal hazards. In case of exposure, follow first-aid protocols : flush skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental synergy?

Combine ab initio molecular dynamics (AIMD) simulations with isotopic labeling experiments to trace reaction pathways. For instance, label the ester oxygen (¹⁸O) to study hydrolysis kinetics. Use high-resolution mass spectrometry (HRMS) to detect intermediates. Validate computational models (e.g., Gibbs free energy profiles) against experimental kinetic data (Arrhenius plots) to resolve mechanistic ambiguities. This integrated approach reduces reliance on trial-and-error methodologies .

Q. What strategies address contradictory data in solvent effects on the stability of this compound?

Contradictions often arise from unaccounted variables like trace moisture or light exposure. Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% relative humidity) with UV-Vis spectroscopy to monitor degradation. Apply multivariate analysis (e.g., principal component analysis) to isolate confounding factors. If polar aprotic solvents (e.g., DMF) show inconsistent stability, correlate results with Hansen solubility parameters to identify solvent-solute interactions .

Q. How can reactor design improve the scalability of this compound synthesis?

For continuous flow synthesis, use microreactors with integrated temperature and pressure sensors to enhance heat/mass transfer. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) to minimize side reactions. Compare batch vs. flow yields via HPLC-MS to validate scalability. For heterogeneous catalysis, screen solid supports (e.g., silica vs. alumina) using Brunauer-Emmett-Teller (BET) surface area analysis to maximize catalyst efficiency .

Q. What advanced spectroscopic methods resolve stereochemical ambiguities in this compound derivatives?

For chiral centers, employ chiral stationary phase HPLC or circular dichroism (CD) spectroscopy. Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity of protons in pyrrolidine and ester moieties. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion. Cross-validate with electronic circular dichroism (ECD) simulations using time-dependent DFT .

Q. How do environmental interfaces (e.g., indoor surfaces) influence the degradation pathways of this compound?

Study adsorption/desorption kinetics on materials like drywall or PVC using quartz crystal microbalance (QCM) . Expose surfaces to controlled humidity and oxidants (e.g., ozone), then analyze degradation products via GC-MS or Fourier-transform ion cyclotron resonance (FT-ICR) MS . Compare results with atomic force microscopy (AFM) imaging to correlate surface roughness with reactivity .

Q. What role does the pyrrolidine ring play in the bioactivity of this compound?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified rings (e.g., piperidine or morpholine). Use molecular docking simulations to predict binding affinities with target proteins (e.g., neurotransmitter receptors). Validate via in vitro assays (e.g., IC₅₀ measurements) and compare with computational predictions. Focus on lipophilicity (logP) and hydrogen-bonding capacity to explain bioavailability differences .

Q. How can machine learning optimize the synthesis and application of this compound in multidisciplinary research?

Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. Use neural networks to correlate NMR/IR spectra with reaction outcomes. For environmental impact studies, apply natural language processing (NLP) to mine toxicity data from patents and journals. Validate predictions with high-throughput robotic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.